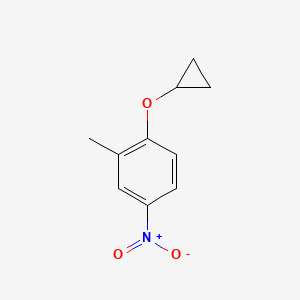

1-Cyclopropoxy-2-methyl-4-nitrobenzene

Description

1-Cyclopropoxy-2-methyl-4-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three distinct functional groups:

- Cyclopropoxy group at position 1: A strained three-membered cyclopropane ring attached via an oxygen atom. This group introduces significant steric and electronic effects due to the ring’s high angle strain and oxygen’s electronegativity.

- Methyl group at position 2: An electron-donating substituent via hyperconjugation, contributing steric bulk.

- Nitro group at position 4: A strong electron-withdrawing group, directing further electrophilic substitutions and influencing the compound’s reactivity.

Properties

IUPAC Name |

1-cyclopropyloxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-6-8(11(12)13)2-5-10(7)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMGYFFMQGYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Cyclopropoxy-2-methyl-4-aminobenzene.

Scientific Research Applications

1-Cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropoxy-2-methyl-4-nitrobenzene with analogous nitroaromatic compounds, focusing on substituent effects, synthesis, and inferred reactivity.

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula (C₁₀H₁₁NO₃).

Key Findings:

The methyl group at position 2 may further sterically hinder ortho/para positions, limiting accessibility for further reactions. In contrast, nitrobenzene lacks additional substituents, making it more reactive in simple nitration or reduction reactions .

Synthetic Challenges :

- The synthesis of this compound likely requires careful optimization due to the cyclopropoxy group’s strain. For comparison, the structurally similar 1-(allyloxy)-4-chloro-2-nitrobenzene achieves 97% yield using allyl bromide under mild conditions , suggesting that cyclopropoxide nucleophiles might demand harsher reaction parameters.

Electronic and Steric Interactions: The para-nitro group in the target compound strongly deactivates the ring, contrasting with 4-nitroaniline, where the amino group activates the ring for electrophilic substitution despite the nitro group . The meta-chloro substituent in 1-(allyloxy)-4-chloro-2-nitrobenzene provides a different electronic profile compared to the ortho-methyl group in the target compound, affecting regioselectivity in subsequent reactions.

Physical Properties :

- Higher molecular weight and hydrophobicity (due to cyclopropoxy and methyl groups) likely reduce solubility in polar solvents compared to nitrobenzene or 4-nitroaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.